Benzothiazole, 6-nitro-2-(2-propenylthio)-
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Overview
Description
Benzothiazole, 6-nitro-2-(2-propenylthio)- is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a nitro group at the 6th position and a propenylthio group at the 2nd position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminothiophenol with aldehydes or ketones. For Benzothiazole, 6-nitro-2-(2-propenylthio)-, the synthetic route may involve the following steps:
Condensation Reaction: 2-aminothiophenol reacts with an appropriate aldehyde or ketone in the presence of a catalyst such as iodine or samarium triflate under mild reaction conditions.
Thioether Formation:
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 6-nitro-2-(2-propenylthio)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation
Substitution: Alkylating agents, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
Benzothiazole, 6-nitro-2-(2-propenylthio)- has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial, anticancer, and anti-inflammatory agents due to its biological activity.
Agriculture: The compound is used as a pesticide and fungicide to protect crops from pests and diseases.
Materials Science: Benzothiazole derivatives are used in the production of dyes, pigments, and fluorescent materials.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of Benzothiazole, 6-nitro-2-(2-propenylthio)- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound induces the production of ROS, which can cause oxidative damage to cellular components.
Comparison with Similar Compounds
Benzothiazole, 6-nitro-2-(2-propenylthio)- can be compared with other similar compounds such as:
2-Amino-6-nitrobenzothiazole: Similar in structure but lacks the propenylthio group, leading to different biological activities.
2-Methyl-6-nitrobenzothiazole: Contains a methyl group instead of a propenylthio group, resulting in variations in chemical reactivity and applications.
2-Ethyl-6-nitrobenzothiazole: Similar to the methyl derivative but with an ethyl group, affecting its physical and chemical properties.
Conclusion
Benzothiazole, 6-nitro-2-(2-propenylthio)- is a versatile compound with significant applications in medicinal chemistry, agriculture, and materials science. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
65611-86-1 |
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Molecular Formula |
C10H8N2O2S2 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
6-nitro-2-prop-2-enylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8N2O2S2/c1-2-5-15-10-11-8-4-3-7(12(13)14)6-9(8)16-10/h2-4,6H,1,5H2 |
InChI Key |
KDAGVXZEYGDMJX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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